2-Amino-1-nitro-4-phenylsulfonylbenzene
Description
2-Amino-1-nitro-4-phenylsulfonylbenzene is a nitroaromatic compound featuring a sulfonyl group (SO₂) linked to a phenyl ring, an amino group (-NH₂), and a nitro group (-NO₂) at distinct positions on the benzene ring. This structure confers unique electronic and steric properties, making it relevant in organic synthesis, dye chemistry, and pharmaceutical intermediates. Its sulfonyl group enhances stability and solubility in polar solvents, while the nitro and amino groups enable participation in redox and substitution reactions .
Properties
Molecular Formula |
C12H10N2O4S |
|---|---|
Molecular Weight |
278.29 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-2-nitroaniline |
InChI |
InChI=1S/C12H10N2O4S/c13-11-8-10(6-7-12(11)14(15)16)19(17,18)9-4-2-1-3-5-9/h1-8H,13H2 |
InChI Key |
QXFNQYBWFFJRCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Key Features
The following compounds share structural similarities with 2-Amino-1-nitro-4-phenylsulfonylbenzene, differing primarily in substituent positions, functional groups, or side chains:
Table 1: Molecular Properties of Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | H-Bond Donors/Acceptors |
|---|---|---|---|---|
| This compound | C₁₂H₁₀N₂O₄S | 278.29 | -NH₂, -NO₂, -SO₂Ph | 1 / 6 |
| 2-(4-Aminoaniline)-5-nitrobenzenesulphonic acid | C₁₂H₁₁N₃O₅S | 309.30 | -NH₂ (aniline), -NO₂, -SO₃H | 3 / 7 |
| 2-Ethylamino-4-nitrobenzene-1-sulfonamide | C₈H₁₁N₃O₄S | 245.25 | -NHCH₂CH₃, -NO₂, -SO₂NH₂ | 2 / 6 |
| 2-Aminoanilinium 4-methylbenzenesulfonate | C₁₃H₁₅N₂O₃S | 295.33 | -NH₃⁺ (protonated amino), -SO₃⁻CH₃ | 2 / 5 |
Structural and Electronic Differences
Substituent Positions: In this compound, the nitro group is at position 1, while the sulfonylphenyl group is at position 3. This creates a para relationship between the amino and sulfonyl groups, enhancing resonance stabilization . In contrast, 2-(4-Aminoaniline)-5-nitrobenzenesulphonic acid places the nitro group at position 5 and introduces a sulfonic acid (-SO₃H) group, increasing acidity (pKa ~1.5) compared to the sulfonylphenyl derivative .
Crystallographic Data: For 2-Aminoanilinium 4-methylbenzenesulfonate, bond angles such as O13—S11—O11 (111.59°) and torsion angles (e.g., C6—C1—C2—N2 = 178.01°) indicate a planar sulfonate group and minor steric hindrance between aromatic rings .
Functional Group Effects: The ethylamino group in 2-Ethylamino-4-nitrobenzene-1-sulfonamide reduces polarity compared to the primary amino group in the target compound, altering solubility and reactivity in nucleophilic substitutions .
Key Research Findings
- Synthetic Pathways : Sulfonylbenzene derivatives are typically synthesized via sulfonation of nitroanilines, while sulfonamides require amidation of sulfonyl chlorides .
- Spectroscopic Data: IR spectra of this compound show strong absorption at 1340 cm⁻¹ (asymmetric SO₂ stretch) and 1520 cm⁻¹ (NO₂ symmetric stretch), distinct from sulfonic acid analogs (broad -SO₃H stretch at 1150 cm⁻¹) .
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